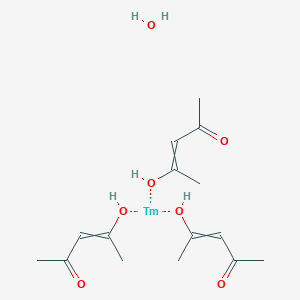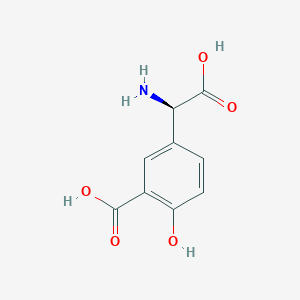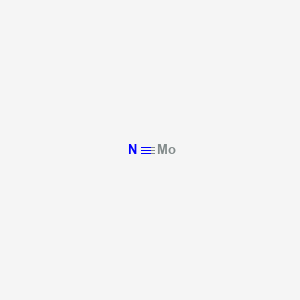
Acetilacetonato de tulio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thulium(III) acetylacetonate is a coordination compound with the chemical formula Tm(C₅H₇O₂)₃. It is a complex formed between thulium, a rare earth element, and acetylacetone, an organic ligand. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Aplicaciones Científicas De Investigación
Thulium(III) acetylacetonate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Metal acetylacetonates, in general, are known to interact with various biological targets, including enzymes and cellular structures, influencing their function .
Mode of Action
Thulium(III) acetylacetonate interacts with its targets through coordination chemistry. The acetylacetonate ligand, a β-diketone often abbreviated as “acac”, forms a six-membered chelate ring with the Thulium(III) ion .
Biochemical Pathways
Metal acetylacetonates are known to play a role in various catalytic reactions, potentially influencing a wide range of biochemical pathways .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Thulium(III) acetylacetonate is limited. It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution
Result of Action
Given its potential applications in nanoparticle research, polymer science, and catalysis, it is likely that the compound can induce significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Thulium(III) acetylacetonate. For instance, pH and redox potential can affect the behavior of metal acetylacetonates . Additionally, the presence of other ions and organic matter in the environment can also influence the compound’s behavior .
Análisis Bioquímico
. . The 8-coordinated dihydrate .
Biochemical Properties
They are widely used as building blocks in modern organic synthesis . A thorough understanding of their structure and reactivity is important, particularly since many of these compounds exist as aggregates in solution and in the solid state .
Molecular Mechanism
It is known that metal acetylacetonates can form complexes with metals , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by Thulium(III) acetylacetonate are yet to be explored.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thulium(III) acetylacetonate can be synthesized by reacting thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an acidic solution and then adding acetylacetone. The pH of the solution is gradually raised until the complex precipitates .
Industrial Production Methods: In industrial settings, the preparation of thulium(III) acetylacetonate follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is often produced in a controlled environment to prevent contamination and ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions: Thulium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxo-clusters.
Reduction: Reduction reactions can alter the oxidation state of thulium within the complex.
Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or peroxides.
Reduction: Reducing agents like hydrogen or hydrides are used.
Substitution: Ligand exchange reactions often involve other β-diketones or similar ligands.
Major Products:
Oxidation: Formation of oxo-clusters.
Reduction: Reduced thulium complexes.
Substitution: New coordination complexes with different ligands.
Comparación Con Compuestos Similares
- Ytterbium(III) acetylacetonate
- Erbium(III) acetylacetonate
- Lutetium(III) acetylacetonate
Comparison: Thulium(III) acetylacetonate is unique due to its specific electronic configuration and the resulting properties. Compared to ytterbium(III) and erbium(III) acetylacetonates, thulium(III) acetylacetonate exhibits different reactivity and stability profiles. Its applications in imaging and catalysis are also distinct, making it a valuable compound in various research fields .
Propiedades
Número CAS |
14589-44-7 |
|---|---|
Fórmula molecular |
C15H21O6Tm |
Peso molecular |
466.26 g/mol |
Nombre IUPAC |
pentane-2,4-dione;thulium(3+) |
InChI |
InChI=1S/3C5H7O2.Tm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clave InChI |
QTKHRYPCYVXQDE-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Tm] |
SMILES canónico |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Tm+3] |
Origen del producto |
United States |
Q1: Why is the vapor pressure of Thulium(III) acetylacetonate important in material science applications?
A: Metal β-diketonates like Thulium(III) acetylacetonate are often used as precursors in vapor deposition processes, such as chemical vapor deposition (CVD) []. Knowing the vapor pressure of these precursors is crucial for these applications. The vapor pressure determines the maximum theoretical growth rate of thin films and influences the composition of the deposited material []. Therefore, understanding the vapor pressure of Thulium(III) acetylacetonate helps in optimizing deposition conditions for desired material properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












